2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Thiadiazole Group: The thiadiazole moiety can be introduced via cyclization reactions involving thiosemicarbazide and appropriate reagents.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Final Coupling: The final step involves coupling the piperazine derivative with the chlorophenyl and thiadiazole groups under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced thiadiazole derivatives or ring-opened products.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or neuroactive agent.
Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIOGDBMTXWMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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